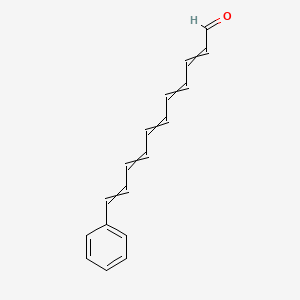
11-Phenylundeca-2,4,6,8,10-pentaenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Phenylundeca-2,4,6,8,10-pentaenal is an organic compound with the molecular formula C17H16O It is characterized by a long carbon chain with alternating double bonds and a phenyl group attached to the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Phenylundeca-2,4,6,8,10-pentaenal typically involves the aldol condensation of benzaldehyde with a suitable aliphatic aldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is heated to facilitate the formation of the conjugated pentaenal system.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 11-Phenylundeca-2,4,6,8,10-pentaenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the carbon chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzoic acid or phenylacetic acid derivatives.
Reduction: Formation of 11-phenylundecane or partially reduced intermediates.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
11-Phenylundeca-2,4,6,8,10-pentaenal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Phenylundeca-2,4,6,8,10-pentaenal involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, influencing various biochemical pathways. Its phenyl group can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
11-Phenylundecane: A saturated analog with similar structural features but lacking the conjugated double bonds.
11-Phenylundeca-2,4,6,8-tetraenal: A related compound with one less double bond in the carbon chain.
Benzaldehyde: A simpler aromatic aldehyde that serves as a precursor in the synthesis of 11-Phenylundeca-2,4,6,8,10-pentaenal.
Uniqueness: this compound is unique due to its extended conjugated system, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
5462-94-2 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
11-phenylundeca-2,4,6,8,10-pentaenal |
InChI |
InChI=1S/C17H16O/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h1-16H |
InChI Key |
WLBCUYQHLGAVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


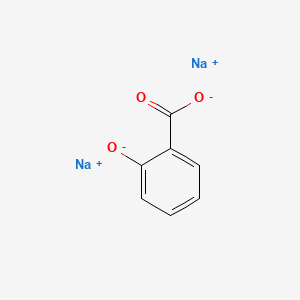
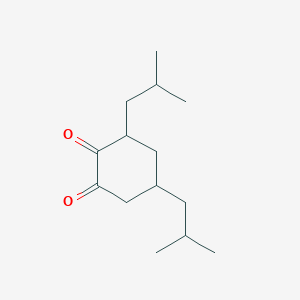
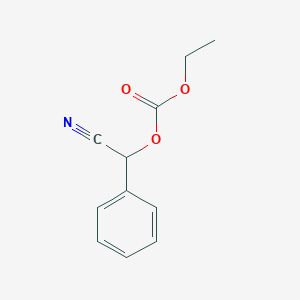

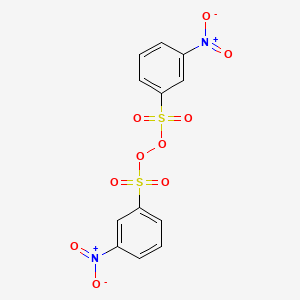
![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)
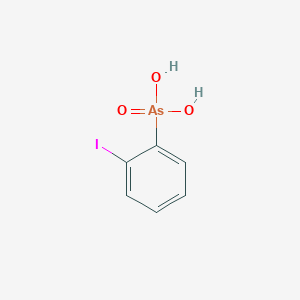
![2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one](/img/structure/B14724124.png)


![N-[4-(Dimethylamino)phenyl]-N-methylacetamide](/img/structure/B14724134.png)
![1-Propanamine, 2-[2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B14724137.png)
![Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate](/img/structure/B14724145.png)
![5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B14724162.png)
